

Synthesis of Fmoc-Gly-Gly-Allyl Ester: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-Gly-Gly-allyl propionate*

Cat. No.: *B15566133*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for Fmoc-Gly-Gly-allyl ester. This dipeptide-linker conjugate is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the development of complex peptide structures and antibody-drug conjugates (ADCs). This document outlines the synthetic strategy, detailed experimental protocols, and quantitative data to support the successful laboratory-scale production of this reagent.

Note on Nomenclature: The requested "**Fmoc-Gly-Gly-allyl propionate**" is likely a misnomer for Fmoc-Gly-Gly-allyl ester, which is the terminal allyl ester of the Fmoc-protected diglycine. A search for related CAS numbers, such as 2766214-15-5, indicates a different molecular structure, specifically an allyl-esterified glutamine derivative (Fmoc-Gln(O-allyl)-OH). This guide will focus on the synthesis of Fmoc-Gly-Gly-allyl ester.

Synthesis Pathway Overview

The synthesis of Fmoc-Gly-Gly-allyl ester is a two-step process, commencing with the preparation of the Fmoc-protected dipeptide, Fmoc-Gly-Gly-OH, followed by the esterification of the C-terminal carboxylic acid with allyl alcohol.

Step 1: Synthesis of Fmoc-Gly-Gly-OH

The initial step involves the coupling of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) with glycylglycine (Gly-Gly). This reaction proceeds with high efficiency in an aqueous alkaline solution.

Step 2: Allyl Esterification of Fmoc-Gly-Gly-OH

The second step is the esterification of the resulting Fmoc-Gly-Gly-OH with allyl alcohol. A highly effective method for this transformation is the Steglich esterification, which utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (DMAP).^{[1][2]} This method is known for its mild reaction conditions and high yields.^[1]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of Fmoc-Gly-Gly-allyl ester, based on reported yields for similar reactions.

Step	Product	Starting Materials	Molar Ratio		Reaction Time	Temperature (°C)	Yield (%)	Purity (%)	Reference
			(Starting Material:Reagent)	(Starting Material:Reagent)					
1	Fmoc-Gly-Gly-OH	Glycyl glycine, Fmoc-ONSu	1 : 1.05	Acetone/10% aq. Na2CO3	2 hours	20-30	91-93	>99	[3]
2	Fmoc-Gly-Gly-allyl ester	Fmoc-Gly-OH, Allyl alcohol, DCC, DMAP	1 : 1.2 : 1.2 : 0.1	Dichloromethane (DCM)	3-4 hours	0 to 20	High (Typical for Steglich)	High	[4]

Experimental Protocols

Synthesis of Fmoc-Gly-Gly-OH

This protocol is adapted from the method described in patent CN101654473A.[3]

Materials:

- Glycylglycine (Gly-Gly)
- N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-ONSu)
- Sodium Carbonate (Na2CO3)

- Acetone
- Toluene
- Ethyl Acetate
- Concentrated Hydrochloric Acid (HCl)
- Deionized Water

Procedure:

- In a reaction vessel, dissolve 6.1 g (0.050 mol) of glycylglycine in 63 mL of a 10% aqueous sodium carbonate solution. Stir at 20°C until the glycylglycine is completely dissolved.
- In a separate flask, prepare a solution of 16.8 g (0.05 mol) of Fmoc-ONSu in 60 mL of acetone.
- Slowly add the Fmoc-ONSu solution dropwise to the glycylglycine solution over a period of 30 minutes, while maintaining the reaction temperature at 20°C.
- After the addition is complete, continue to stir the reaction mixture at a temperature below 30°C for 2 hours.
- Dilute the reaction mixture with approximately 50 mL of water.
- Extract the aqueous solution with 80 mL of toluene to remove any unreacted Fmoc-ONSu and byproducts.
- Separate the aqueous layer and acidify it to a pH of 2 with concentrated hydrochloric acid. A white solid will precipitate.
- Extract the acidified aqueous layer with 100 mL of ethyl acetate.
- Wash the organic phase with water, then concentrate it under reduced pressure to remove the ethyl acetate.
- The white solid product, Fmoc-Gly-Gly-OH, will crystallize out.

- Filter the solid, wash with a small amount of cold water, and dry under vacuum.
- Expected yield: 16.1 g (91%).[\[3\]](#)

Synthesis of Fmoc-Gly-Gly-allyl ester (Steglich Esterification)

This is a general protocol for Steglich esterification, adapted for the specific substrates.[\[1\]](#)[\[4\]](#)

Materials:

- Fmoc-Gly-Gly-OH
- Allyl alcohol
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane (DCM)

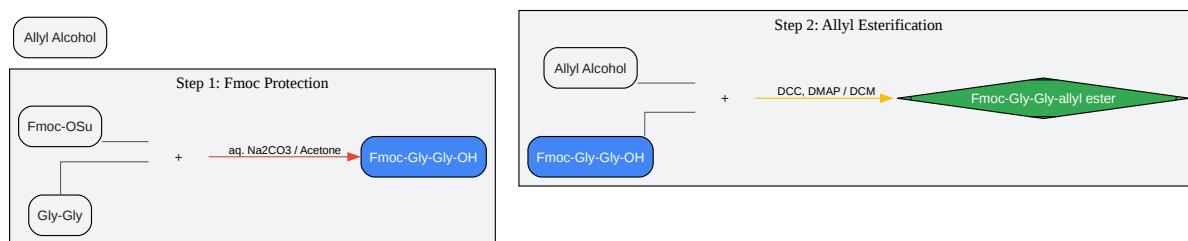
Procedure:

- In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Gly-Gly-OH (1 equivalent) in anhydrous dichloromethane.
- Add allyl alcohol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
- Cool the reaction mixture to 0°C in an ice bath.
- In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous dichloromethane.
- Slowly add the DCC solution to the reaction mixture at 0°C with stirring.
- Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 3 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
- Filter the reaction mixture to remove the DCU precipitate.
- Wash the filtrate successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield the pure Fmoc-Gly-Gly-allyl ester.

Visualizations

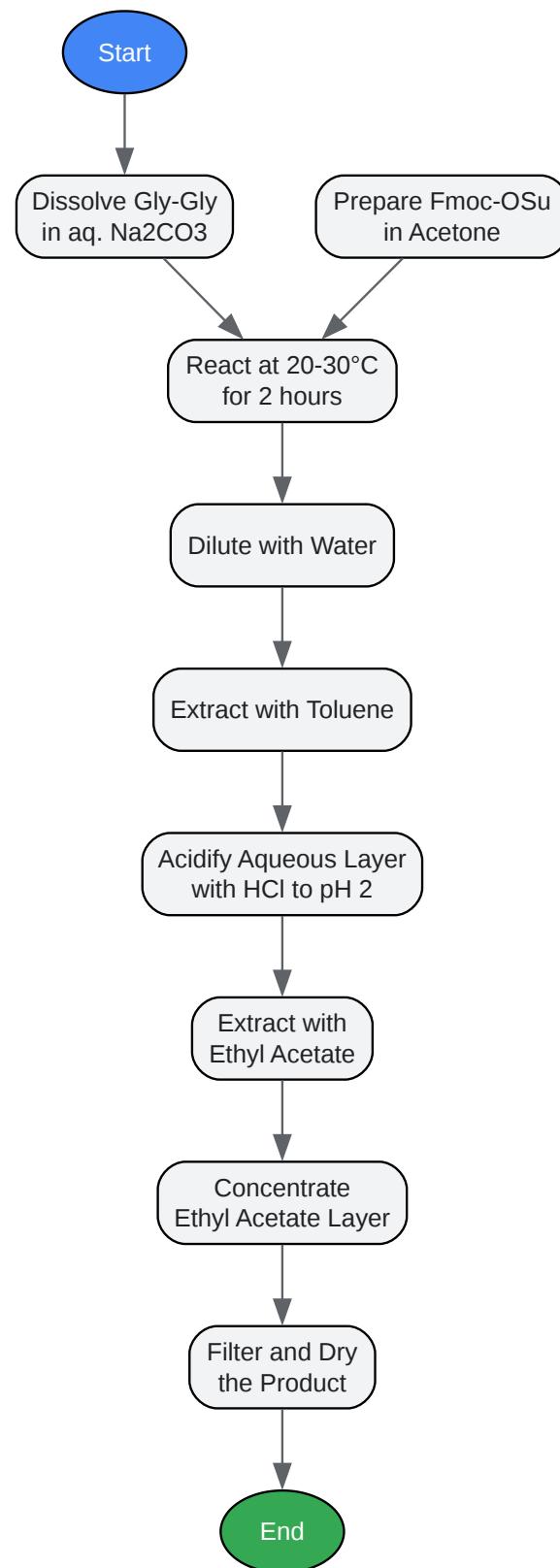
Synthesis Pathway Diagram



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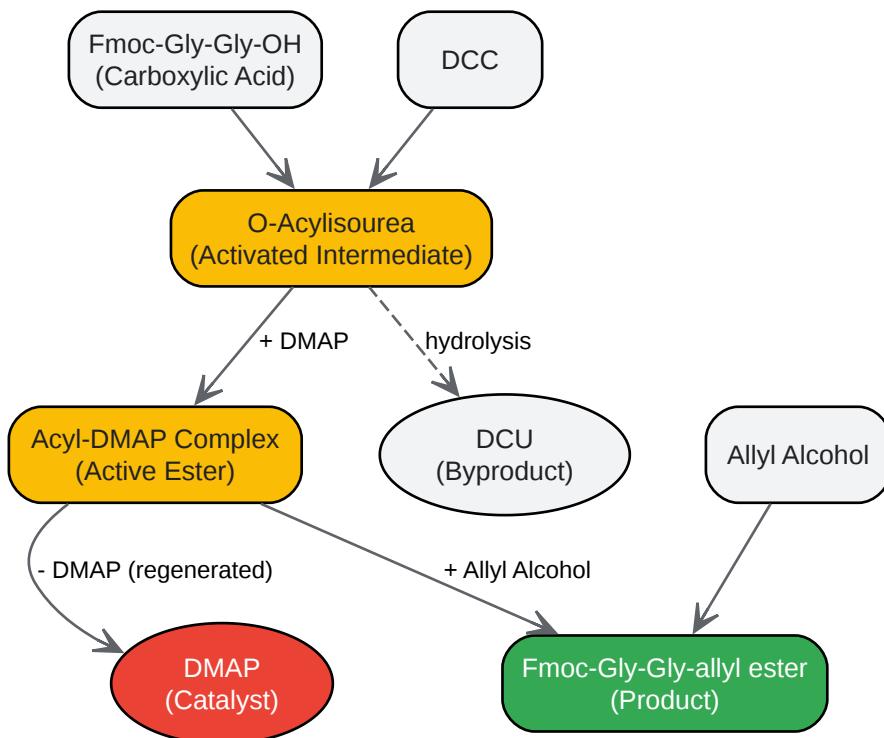
Caption: Synthesis pathway of Fmoc-Gly-Gly-allyl ester.

Experimental Workflow: Fmoc-Gly-Gly-OH Synthesis

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Caption: Experimental workflow for Fmoc-Gly-Gly-OH synthesis.

Logical Relationship: Steglich Esterification Mechanism



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